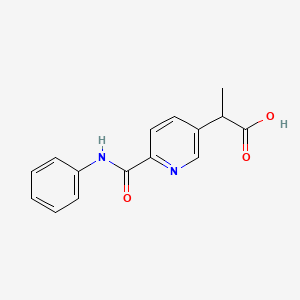
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of pyridine and propanoic acid, featuring a phenylcarbamoyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid typically involves the reaction of 6-aminonicotinic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
3-(3-Pyridyl)propionic acid: A similar compound with a pyridine ring and propanoic acid moiety but lacking the phenylcarbamoyl group.
2-(5-Phenyl-1H-indol-3-yl)acetic acid: Another compound with a phenyl group and a carboxylic acid moiety but with an indole ring instead of pyridine.
Uniqueness
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
2-[6-(phenylcarbamoyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10(15(19)20)11-7-8-13(16-9-11)14(18)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)(H,19,20) |
InChIキー |
WJVNFWMOWMTBMI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















